molecular formula C13H10N2O2 B14906521 N-(4-cyanophenyl)-2-methylfuran-3-carboxamide

N-(4-cyanophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B14906521
M. Wt: 226.23 g/mol
InChI Key: XZACGCNPOKCPAB-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-methylfuran-3-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a carboxamide group at the 3-position and a 4-cyanophenyl group at the nitrogen atom of the carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 2-methylfuran-3-carboxylic acid with 4-cyanophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-cyanophenyl)-2-methylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-methylfuran-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyanophenyl)thiourea: Similar structure but with a thiourea group instead of a carboxamide.

    N-(4-cyanophenyl)glycine: Contains a glycine moiety instead of a furan ring.

    5’-(4-cyanophenyl)-2,2’-bifuran-5-carbonitrile: Contains a bifuran structure with a cyanophenyl group .

Uniqueness

N-(4-cyanophenyl)-2-methylfuran-3-carboxamide is unique due to the presence of both a furan ring and a carboxamide group, which can impart distinct chemical and physical properties.

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-methylfuran-3-carboxamide

InChI

InChI=1S/C13H10N2O2/c1-9-12(6-7-17-9)13(16)15-11-4-2-10(8-14)3-5-11/h2-7H,1H3,(H,15,16)

InChI Key

XZACGCNPOKCPAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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